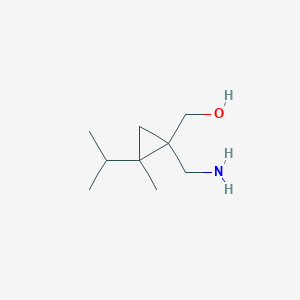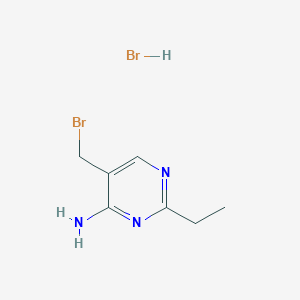
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a quinazoline core with two oxo groups at positions 2 and 4, and a benzaldehyde moiety attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde typically involves the condensation of anthranilic acid derivatives with formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazoline ring. The final product is obtained after oxidation of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistent quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid.
Reduction: 2-(2,4-Dihydroxy-3,4-dihydroquinazolin-1(2h)-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzaldehyde.
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is unique due to the presence of both the quinazoline core and the benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
869377-50-4 |
|---|---|
Molecular Formula |
C₁₅H₁₀N₂O₃ |
Molecular Weight |
266.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)

